molecular formula C26H25N3O4 B11131727 N-(3,4-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(3,4-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11131727
M. Wt: 443.5 g/mol
InChI Key: RIJCAZQCDWSUTM-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dimethylphenyl group, a methoxybenzoyl group, and a tetrahydroquinoxalinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Tetrahydroquinoxalinyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoxalinyl core.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through acylation reactions, often using reagents like methoxybenzoyl chloride in the presence of a base.

    Coupling with the Dimethylphenyl Group: The final step involves coupling the dimethylphenyl group with the previously formed intermediate, typically using coupling agents like EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique molecular structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-1-NAPHTHAMIDE: Shares the dimethylphenyl group but differs in the rest of the structure.

    N-(3,4-DIMETHYLPHENYL)CYCLOHEXANECARBOXAMIDE: Contains a cyclohexane ring instead of the tetrahydroquinoxalinyl moiety.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its tetrahydroquinoxalinyl moiety sets it apart from other similar compounds, providing unique opportunities for scientific research and applications.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H25N3O4/c1-16-8-11-19(14-17(16)2)27-24(30)15-23-25(31)28-21-6-4-5-7-22(21)29(23)26(32)18-9-12-20(33-3)13-10-18/h4-14,23H,15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

RIJCAZQCDWSUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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